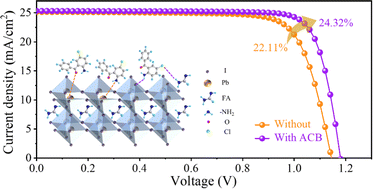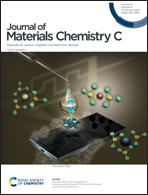2-Amino-5-chlorobenzophenone passivating perovskite films using multiple functional groups towards high-performance solar cells†
Journal of Materials Chemistry C Pub Date: 2023-02-28 DOI: 10.1039/D3TC00275F
Abstract
Surface defects of perovskite films are considered to be a source of carrier nonradiative recombination in perovskite solar cells (PSCs) that causes not only the degradation of power conversion efficiency (PCE) but also instability. In this study, an organic small molecule, 2-amino-5-chlorobenzophenone (ACB), is employed to passivate the surface defects of (FAPbI3)0.95(MAPbBr3)0.05 perovskite films. The O of the carbonyl group (–C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O) and the N of the amino group (–NH2) in ACB form a coordinate bond with the uncoordinated Pb2+ of the perovskite to passivate this defect. The –NH2 and –Cl groups in ACB can also form a hydrogen bond with the perovskite, which inhibits the degradation of the perovskite films. PSCs with ACB passivation possess lower defect state density and better photoelectric properties. Therefore, PCE of the PSCs is increased from 22.11% to 24.32% by ACB passivation. Furthermore, the ambient stability of the PSCs is also enhanced. The unencapsulated PSCs with ACB passivation maintain 90% of their initial PCE after being stored for 1440 h under ambient conditions.
O) and the N of the amino group (–NH2) in ACB form a coordinate bond with the uncoordinated Pb2+ of the perovskite to passivate this defect. The –NH2 and –Cl groups in ACB can also form a hydrogen bond with the perovskite, which inhibits the degradation of the perovskite films. PSCs with ACB passivation possess lower defect state density and better photoelectric properties. Therefore, PCE of the PSCs is increased from 22.11% to 24.32% by ACB passivation. Furthermore, the ambient stability of the PSCs is also enhanced. The unencapsulated PSCs with ACB passivation maintain 90% of their initial PCE after being stored for 1440 h under ambient conditions.

Recommended Literature
- [1] Ca2+ metal ion adducts with cytosine, cytidine and cytidine 5′-monophosphate: a comprehensive study of calcium reactivity towards building units of nucleic acids†‡
- [2] C-Glycosylation enabled by N-(glycosyloxy)acetamides†
- [3] Atomic layer deposition of textured zinc nitride thin films
- [4] BSA binding to silica capped gold nanostructures: effect of surface cap and conjugation design on nanostructure–BSA interface†
- [5] Bulk and surface characteristics of pure and alkalized Mn2O3: TG, IR, XRD, XPS, specific adsorption and redox catalytic studies
- [6] Broadband transparency with all-dielectric metasurfaces engraved on silicon waveguide facets: effect of inverted and extruded features based on Babinet's principle
- [7] Bulk self-assembly and ionic conductivity of a block copolymer containing an azobenzene-based liquid crystalline polymer and a poly(ionic liquid)
- [8] Cerium(iv) oxide nanoparticles induce sublethal changes in honeybees after chronic exposure†
- [9] Cellulose hydrolysis with thermo- and alkali-tolerant cellulases in cellulose-dissolving superbase ionic liquids
- [10] Cellulose and lignin colocalization at the plant cell wall surface limits microbial hydrolysis of Populus biomass†










